
Razoxane, (R)-
Descripción general
Descripción
(S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperazinedione core, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine derivatives and methylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperazinedione core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Razoxane has been primarily studied for its anti-cancer effects, particularly in the context of soft tissue sarcomas and renal cell carcinoma.
Soft Tissue Sarcomas
A study conducted between 1996 and 2004 evaluated the efficacy of Razoxane combined with vindesine in patients with advanced soft tissue sarcomas. The results indicated a significant reduction in the number of new metastases over six months compared to a control group receiving conventional chemotherapy. Specifically, the median number of new metastases was 0 in the treatment group versus 4.5 in controls (p<0.001). Additionally, the progression-free survival at six months was 71% for those treated with Razoxane and vindesine compared to only 23% for controls .
Renal Cell Carcinoma
In a Phase II clinical trial, Razoxane's effects were assessed in patients with renal cell carcinoma. Using positron emission tomography (PET), researchers measured changes in tumor perfusion, blood volume, and distribution volume before and after treatment. The study found that Razoxane treatment led to a reduction in these parameters, suggesting its potential to inhibit tumor vascularization and thus limit tumor growth .
Clinical Case Studies
Several case studies have highlighted Razoxane's clinical applications:
- In one study involving patients with metastatic renal cell carcinoma, Razoxane was administered at a dose of 125 mg twice daily for four to eight weeks. The results demonstrated significant alterations in vascular parameters post-treatment, supporting its role as an antiangiogenic agent .
- Another pilot study on patients with unresectable soft tissue sarcomas indicated that those treated with Razoxane combined with radiotherapy showed notable improvements in survival rates compared to controls .
Safety and Side Effects
While Razoxane has shown promise as an anticancer agent, safety concerns have been noted. In studies assessing its mutagenic activity, Razoxane did not significantly increase mutation frequency in certain assays but did show cytotoxic effects at higher doses, indicating a need for careful monitoring during treatment .
Summary of Findings
The following table summarizes key findings from various studies on Razoxane:
Mecanismo De Acción
The mechanism of action of (S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
®-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione: The enantiomer of the compound with different stereochemistry.
4,4’-(1-Ethyl-1,2-ethanediyl)bis-2,6-piperazinedione: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
(S)-4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione is unique due to its specific stereochemistry and the presence of the piperazinedione core, which imparts distinct chemical and biological properties.
Actividad Biológica
Razoxane, also known as (R)-razoxane or levrazoxane, is a compound that has garnered attention for its multifaceted biological activities, particularly in the context of cancer treatment and cardioprotection. This article delves into the biological activity of razoxane, focusing on its mechanisms of action, clinical applications, and relevant research findings.
Overview of Razoxane
Razoxane is a bisdioxopiperazine derivative that was initially developed as an anticancer agent. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in both oncology and cardiology. The compound is known for its ability to inhibit DNA topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells.
- DNA Topoisomerase Inhibition : Razoxane exhibits strong inhibitory activity against DNA topoisomerase II, which stabilizes the protein-DNA complex and prevents the resealing of DNA strand breaks. This mechanism is distinct from other topoisomerase inhibitors like etoposide .
- Iron Chelation : Upon hydrolysis, razoxane forms a metabolite similar to ethylenediaminetetraacetic acid (EDTA), which acts as a chelator for divalent cations. This chelation reduces oxidative stress induced by iron-based free radicals, thereby protecting cardiac tissues from damage associated with anthracycline chemotherapy .
- Anti-Angiogenic Properties : Research indicates that razoxane can induce thrombospondin-1, an anti-angiogenic factor, which contributes to its ability to inhibit tumor growth and metastasis by normalizing blood vessel structure within tumors .
Clinical Applications
Razoxane has been studied for its effectiveness in various cancer types and as a cardioprotective agent during chemotherapy:
- Cancer Treatment : Clinical trials have demonstrated modest anti-tumor activity in head and neck carcinomas, acute leukemias, lymphomas, and advanced colorectal carcinomas . A study involving patients with unresectable soft tissue sarcomas showed significant reductions in the occurrence of new metastases when treated with razoxane combined with other therapies .
- Cardiotoxicity Prevention : Razoxane has been shown to reduce cardiotoxicity associated with doxorubicin and other anthracyclines. Its administration alongside these chemotherapeutics significantly lowers the risk of heart damage due to oxidative stress .
Table 1: Summary of Key Studies on Razoxane's Biological Activity
Case Studies
- Combined Radiotherapy and Razoxane : In a cohort study involving patients with chondrosarcomas treated with razoxane and radiotherapy, eight out of thirteen patients achieved partial or complete responses. The median duration of these responses was notable at 22 months .
- Anti-Metastatic Effects in Soft Tissue Sarcomas : A pilot study evaluating razoxane combined with vindesine revealed a significant reduction in new metastases among treated patients compared to controls. The median survival time from the occurrence of the first metastasis was longer in the treatment group (16 months vs. 9 months) .
Propiedades
IUPAC Name |
4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305214 | |
Record name | NSC169779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24613-06-7 | |
Record name | Razoxane, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024613067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169779 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC169779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAZOXANE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX7PSE8Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.